molecular formula C45H63N11O11S2 B10848013 d[Leu4,Dab8]VP

d[Leu4,Dab8]VP

Cat. No.: B10848013
M. Wt: 998.2 g/mol
InChI Key: VIYXBPSZIAMFAA-POFDKVPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

d[Leu4,Dab8]VP is a synthetic peptide analog of arginine vasopressin (AVP) engineered to act as a selective agonist for the vasopressin V1b receptor . This specificity makes it an indispensable pharmacological tool for dissecting the complex physiological roles of AVP, particularly in pancreatic islet function and the regulation of metabolism . Research indicates that AVP, via V1b receptors, exerts glucose-dependent effects on both pancreatic α and β cells . In a high cAMP context, AVP modulates intracellular calcium oscillations through the phospholipase C (PLC) pathway and inositol trisphosphate (IP3) production, exhibiting a characteristic bell-shaped concentration dependence driven by the activation-inactivation properties of IP3 receptors . These mechanisms influence hormone release, with lower AVP concentrations stimulating release and higher concentrations leading to diminished responses . The primary research applications of this compound include the investigation of insulin and glucagon secretion mechanisms in pancreatic islets , the study of glucose homeostasis and its dysregulation in diabetes , and the pharmacological characterization of V1b receptor-specific signaling pathways in various tissues . By providing a selective means to activate V1b receptors, this compound helps researchers explore potential therapeutic targets for improving hormone regulation and nutrient homeostasis in metabolic diseases . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C45H63N11O11S2

Molecular Weight

998.2 g/mol

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxobutan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H63N11O11S2/c1-25(2)19-30-40(62)54-33(22-36(47)58)43(65)55-34(45(67)56-17-6-9-35(56)44(66)51-29(14-16-46)39(61)49-23-37(48)59)24-69-68-18-15-38(60)50-31(21-27-10-12-28(57)13-11-27)41(63)53-32(42(64)52-30)20-26-7-4-3-5-8-26/h3-5,7-8,10-13,25,29-35,57H,6,9,14-24,46H2,1-2H3,(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,64)(H,53,63)(H,54,62)(H,55,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

VIYXBPSZIAMFAA-POFDKVPJSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCN)C(=O)NCC(=O)N)CC(=O)N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCN)C(=O)NCC(=O)N)CC(=O)N

Origin of Product

United States

Molecular Pharmacology and Receptor Interactions of D Leu4,dab8 Vp

Vasopressin Receptor Subtype Selectivity Profile

The selectivity of d[Leu4,Dab8]VP is a critical aspect of its pharmacological characterization, determining its utility as a specific V1b receptor agonist. This is established by comparing its binding affinity for the V1b receptor to its affinities for other related receptors.

Quantitative Binding Affinities (K_i) for Vasopressin V1b Receptor in Diverse Species (e.g., Rat, Human, Mouse)

The affinity of this compound for the V1b receptor has been primarily characterized in rats. In studies on the rat V1b receptor, this compound, also referred to as compound 7 in some literature, exhibited a high binding affinity. nih.gov

Comparative Receptor Affinity and Specificity across V1a, V2, and Oxytocin (B344502) Receptors

The specificity of this compound for the V1b receptor is determined by comparing its binding affinity (Ki) for this receptor subtype against its affinities for the V1a, V2, and oxytocin (OT) receptors. Research has demonstrated that this compound displays a notable selectivity for the rat V1b receptor. nih.gov

The following table summarizes the binding affinities of this compound for various rat receptor subtypes.

Data sourced from Pena et al., 2007. nih.gov

The data clearly indicates a high affinity of this compound for the rat V1b receptor, with significantly lower affinity for the V1a receptor and negligible affinity for the V2 receptor. The compound also exhibits a moderate affinity for the oxytocin receptor. nih.gov

Agonist Activity and Efficacy at Vasopressin V1b Receptors

Beyond binding affinity, the functional activity of this compound at the V1b receptor is a key determinant of its pharmacological profile. Studies have confirmed its role as an agonist, initiating a cellular response upon binding to the receptor.

Determination of Agonistic Potency (EC50) and Maximum Efficacy (Emax) in Heterologous Expression Systems

Functional assays performed in heterologous expression systems, such as Chinese Hamster Ovary (CHO) cells stably expressing the rat V1b receptor, have been used to quantify the agonist properties of this compound. These studies determine the concentration of the compound required to elicit a half-maximal response (EC50) and the maximum response achievable (Emax) relative to the natural ligand, arginine vasopressin (AVP).

The following table presents the functional potency and efficacy of this compound at the rat V1b receptor.

Data sourced from Pena et al., 2007. nih.gov

These values indicate that this compound is a potent and full agonist at the rat V1b receptor, capable of producing a maximal response comparable to that of the endogenous ligand. nih.gov

Intracellular Signaling Pathway Modulation (e.g., IP1 Accumulation)

The vasopressin V1b receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. nih.gov Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govrevvity.com

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. revvity.com Subsequently, IP3 is metabolized to inositol 1,4-bisphosphate (IP2) and then to inositol monophosphate (IP1). revvity.com The accumulation of IP1 is often used as a stable and reliable measure of V1b receptor activation. revvity.comnih.gov Although direct studies detailing IP1 accumulation specifically for this compound are not prevalent, its demonstrated potent agonism at the V1b receptor strongly implies that it modulates this intracellular signaling cascade, leading to an increase in IP1 levels. nih.gov

Methodological Approaches for Receptor Binding and Functional Assays

The characterization of this compound's molecular pharmacology relies on established in vitro assay methodologies.

Receptor Binding Assays: These assays are typically performed using cell membranes prepared from tissues or cells expressing the receptor of interest (e.g., rat liver for V1a, CHO cells transfected with the specific receptor subtype). nih.gov A radiolabeled ligand with known high affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured, and from this competition curve, the inhibitory constant (Ki) is calculated. This provides a quantitative measure of the compound's binding affinity.

Functional Assays: To determine agonist activity, functional assays are employed. For Gq-coupled receptors like V1b, a common method is to measure the accumulation of second messengers, such as inositol phosphates. nih.govrevvity.com In the IP1 accumulation assay, cells expressing the V1b receptor are stimulated with the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1. revvity.comnih.gov The amount of accumulated IP1 is then quantified, typically using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF). revvity.comnih.gov By testing a range of compound concentrations, a dose-response curve is generated, from which the EC50 and Emax values can be derived.

Radioligand Displacement Binding Assays utilizing Expressed Receptors

Comprehensive searches for radioligand displacement binding assay data for the specific compound this compound utilizing expressed receptors did not yield specific affinity (Ki) or IC50 values. While literature exists for similar vasopressin analogues, no studies presenting binding data for this compound in cell lines expressing vasopressin or oxytocin receptors were identified in the public domain.

Methodologically, such assays would involve the use of a radiolabeled ligand that is known to bind to a specific receptor (e.g., [3H]-Arginine Vasopressin for vasopressin receptors). nih.govnih.gov Membranes from cells engineered to express a high density of a particular receptor subtype would be incubated with the radioligand and varying concentrations of the unlabeled competitor compound, in this case, this compound. sigmaaldrich.com The ability of this compound to displace the radioligand from the receptor would be measured, allowing for the determination of its binding affinity (Ki). nih.gov This value is crucial for understanding the compound's potency and selectivity for different receptor subtypes. nih.gov

In Vitro Functional Studies in Stably Transfected Cell Lines (e.g., Chinese Hamster Ovary Cells, HEK293 Cells)

There is a lack of specific published in vitro functional data for this compound in commonly used stably transfected cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells. These cell lines are frequently used in pharmacological studies because they provide a robust and controlled environment for expressing specific receptors and studying the downstream signaling pathways activated by a ligand. nih.govevitria.comresearchgate.netnih.govresearchgate.net

Functional studies for a G-protein coupled receptor (GPCR) ligand like a vasopressin analogue would typically assess its ability to act as an agonist, antagonist, or inverse agonist. For vasopressin V1 receptors, which are coupled to Gq/11 proteins, a common functional assay measures the production of inositol phosphates or the mobilization of intracellular calcium upon receptor activation. mdpi.comguidetopharmacology.org For V2 receptors, which couple to Gs proteins, assays often measure the accumulation of cyclic AMP (cAMP). guidetopharmacology.org

In the context of this compound, research would involve cells (CHO or HEK293) stably transfected with the gene for a specific vasopressin or oxytocin receptor subtype. nih.gov Upon application of this compound, changes in the relevant second messenger levels would be quantified to determine its efficacy (the maximal response it can produce) and potency (the concentration required to produce a half-maximal response, or EC50). nih.gov However, no such data for this compound in these specific cell systems is currently available in the reviewed literature.

Structure Activity Relationship Sar of D Leu4,dab8 Vp and Congeneric Analogs

Elucidation of Key Residues for V1b Receptor Selectivity and Agonism

The journey to develop V1b-selective agonists has been a process of systematic molecular modification of the parent arginine vasopressin (AVP) peptide. Early research identified that modifications at positions 4 and 8 of the AVP analog, [deamino-Cys1]arginine vasopressin (dAVP), were pivotal in altering the selectivity profile across rat vasopressin and oxytocin (B344502) receptors. nih.govcapes.gov.br This foundational work paved the way for the design of d[Leu4,Dab8]VP.

The key to achieving V1b selectivity lies in the simultaneous modification of both position 4 and position 8. While substitutions at position 4 alone could enhance affinity for the human V1b receptor, these analogs often retained potent activity at other receptors, particularly the V2 receptor in rats, limiting their utility as selective tools in preclinical rodent models. researchgate.netresearchgate.net The combination of a specific amino acid at position 4 with a modified basic residue at position 8 proved to be the critical strategy to attenuate activity at V1a, V2, and oxytocin (OT) receptors, thereby conferring the desired V1b selectivity. researchgate.net

Impact of Substitutions at Position 4 (e.g., Leucine (B10760876), Cyclohexylalanine) on Receptor Interactions

The nature of the amino acid residue at position 4 plays a profound role in dictating receptor interaction and selectivity. Replacing the native Glutamine (Gln) in dAVP with various aliphatic and aromatic residues has been shown to significantly influence the binding affinity and functional potency at vasopressin receptor subtypes. nih.gov

The substitution of Gln4 with Leucine (Leu) , as seen in this compound, is a key contributor to its V1b selectivity. Studies on a series of d[Xaa4]AVP analogs revealed that incorporating aliphatic residues like Leucine or Cyclohexylalanine (Cha) at position 4 leads to a marked decrease in affinity for the human V1a, V2, and OT receptors, while largely preserving high affinity for the V1b receptor. nih.gov The length and branching of the aliphatic side chain at this position appear to be crucial for optimizing V1b selectivity. nih.gov For instance, d[Cha4]AVP was identified as a potent and selective agonist for the human V1b receptor. nih.gov However, its selectivity did not fully translate to rodent receptors, prompting further modifications. nih.govcapes.gov.br

The introduction of Leucine at position 4, in combination with modifications at position 8, ultimately yielded analogs with the desired V1b-selective profile in rats. researchgate.net This underscores the importance of this position as a primary determinant for receptor discrimination.

Influence of Modifications at Position 8 (e.g., Diaminobutyric Acid, Lysine, Ornithine, Diaminopropionic Acid) on Binding and Functional Profiles

Position 8 of vasopressin is a well-established determinant of its biological activity, with the natural hormone containing Arginine (Arg). nih.gov In the pursuit of V1b selectivity, particularly in rodent models, modifications of the basic amino acid at this position have proven indispensable.

The substitution of Arg8 with other basic residues such as Lysine (Lys) , Ornithine (Orn) , Diaminobutyric Acid (Dab) , and Diaminopropionic Acid (Dap) in d[Xaa4]AVP analogs has been systematically explored. researchgate.net This strategy was designed to reduce the potent antidiuretic (V2-mediated) and vasopressor (V1a-mediated) activities observed with the initial position 4-substituted analogs. researchgate.net

The combination of Leucine at position 4 with these modified basic residues at position 8 resulted in a series of compounds with significantly enhanced V1b selectivity in rats. Specifically, d[Leu4,Lys8]VP and this compound emerged as potent and selective agonists for the rat V1b receptor. nih.govresearchgate.net For example, d[Leu4,Lys8]VP demonstrated nanomolar affinity for the rat V1b receptor while exhibiting weak antidiuretic, vasopressor, and oxytocic activities. nih.govmedchemexpress.com Similarly, this compound was identified as a selective rat V1b receptor agonist. researchgate.net These findings highlight the critical role of the side chain length and charge distribution of the residue at position 8 in fine-tuning the functional profile of these analogs.

Systematic Structure-Activity Relationship Expansion through Positional Scanning

The development of this compound is a prime example of successful SAR expansion through a positional scanning approach. This strategy involves the systematic replacement of amino acids at specific positions within a peptide sequence to probe their contribution to biological activity and selectivity.

The initial discovery that position 4 modifications in dAVP could confer V1b selectivity in human receptors served as the starting point. nih.gov A broad series of substitutions, including aliphatic, aromatic, polar, and charged amino acids, were introduced at this position to map the structural requirements for V1b interaction. nih.gov

Conformational Analyses and Molecular Docking Studies of Peptide-Receptor Interactions

While specific molecular docking studies for this compound are not extensively published, the principles of vasopressin analog-receptor interactions can be inferred from broader research in the field. Conformational analyses of vasopressin and its analogs have revealed a high degree of flexibility, particularly in the C-terminal tail, which plays a crucial role in receptor binding and selectivity. nih.gov

Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the binding modes of ligands within their receptors. nih.govmdpi.com For vasopressin analogs, these studies help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide and specific residues within the receptor's binding pocket. nih.gov

It is hypothesized that the substitutions at positions 4 and 8 of this compound induce a specific conformation that favors interaction with the V1b receptor binding pocket while being sterically or electrostatically unfavorable for binding to V1a, V2, and OT receptors. The aliphatic side chain of Leucine at position 4 likely engages in hydrophobic interactions within a specific sub-pocket of the V1b receptor. Concurrently, the modified basic side chain of Dab at position 8 is thought to form crucial electrostatic interactions that stabilize the peptide-receptor complex in a conformation conducive to agonism, while disrupting the interactions necessary for activation of other receptor subtypes. nih.govnih.gov The precise atomic-level details of these interactions await elucidation through high-resolution structural studies of the this compound-V1b receptor complex.

Academic Research Applications and Future Directions for D Leu4,dab8 Vp

Application as a Selective Pharmacological Probe for Vasopressin V1b Receptor Research

The primary goal behind the synthesis of d[Leu4,Dab8]VP was to create a selective pharmacological tool for studying the vasopressin V1b receptor. The V1b receptor is a G-protein coupled receptor predominantly found in the anterior pituitary's corticotroph cells, where it plays a crucial role in regulating the release of adrenocorticotropic hormone (ACTH). nih.gov Understanding its function is key to deciphering the complexities of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's response to stress.

The development of selective agonists—compounds that bind to and activate a specific receptor—is essential for isolating the physiological effects of that receptor from others in the same family (e.g., V1a, V2, and oxytocin (B344502) receptors). The research program that produced this compound was a direct response to the lack of V1b-selective agonists for rodent models, which are critical for in vivo studies. nih.govnih.gov Previously identified selective agonists were effective only for human receptors. nih.govnih.gov

The synthesis of this compound was part of a series of 13 analogs where positions 4 and 8 of deamino-[Cys1]arginine vasopressin were systematically modified. This effort led to the identification of d[Leu4,Lys8]VP, a closely related peptide, as the first potent and selective V1b agonist for rat receptors. nih.gov Although the specific selectivity profile of this compound is not published, its design was intended to achieve high affinity for the V1b receptor while demonstrating significantly lower affinity for V1a and V2 receptors.

To illustrate the intended application, the data for the successful analog d[Leu4,Lys8]VP highlights the desired characteristics of such a probe.

Table 1: Receptor Binding Affinities (Ki, nM) of the Related Analog d[Leu4,Lys8]VP (Note: This data is for a closely related compound and is presented to illustrate the goals of the research program that created this compound.)

Receptor SubtypeRat Ki (nM)Human Ki (nM)Mouse Ki (nM)
V1b 0.160.521.38
V1a >100011518
V2 >1000>1000>1000
Oxytocin 126522
Source: Data derived from studies on d[Leu4,Lys8]VP. nih.gov

A probe with such a profile allows researchers to stimulate the V1b receptor specifically, thereby investigating its precise role in physiological processes without the confounding effects of activating other receptors.

Utility in Investigating V1b Receptor-Mediated Signaling Pathways in Various Biological Systems

A selective V1b agonist like this compound is designed to be an invaluable tool for dissecting the intracellular signaling cascades initiated by V1b receptor activation. The V1b receptor is known to couple to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. guidetopharmacology.org

By using a selective agonist, researchers can confidently attribute observed downstream effects to V1b receptor activation. Studies on the analogous compound d[Leu4,Lys8]VP have shown that it acts as a full agonist in cells transfected with the rat V1b receptor, effectively stimulating both the PLC and the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov Such investigations are critical in various biological systems, including:

Pituitary Corticotrophs: To understand the precise mechanisms of ACTH synthesis and release.

Pancreatic Islets: To explore the role of V1b receptors in insulin (B600854) and glucagon (B607659) secretion.

Brain Regions: To investigate the influence of V1b receptor signaling on neuronal activity, behavior, and memory.

Kidney: To study potential interactions between V1b and V2 receptor signaling pathways in renal cells.

The ability to selectively trigger these pathways allows for a detailed mapping of the V1b receptor's signal transduction network and its contribution to both normal physiology and pathological states like depression and anxiety disorders. guidetopharmacology.org

Contributions to the Development of Novel Peptidergic Tools for Neurohypophyseal Hormone Receptor Studies

The synthesis of this compound is a direct contribution to the arsenal (B13267) of peptidergic tools available for studying the family of neurohypophyseal hormone receptors. The vasopressin and oxytocin systems are characterized by significant receptor cross-reactivity, which has historically complicated the study of their individual functions. The research that included this compound represents a significant step forward in overcoming this challenge.

This work provided a series of novel peptide structures that, as a group, offer insights into the structure-activity relationships that govern receptor selectivity. By systematically altering amino acids at key positions (4 and 8), the researchers were able to modulate the peptides' affinity and efficacy at four different receptors simultaneously. nih.gov This library of compounds, including this compound, serves as a valuable resource for:

Comparative Pharmacology: Understanding how subtle structural changes affect receptor interaction across different species (e.g., rat vs. human).

Ligand Design: Providing a foundation for creating even more advanced tools, such as fluorescently labeled probes for receptor imaging or biotinylated ligands for receptor purification.

Understanding Receptor Evolution: Offering clues into how these closely related receptor systems have evolved and maintained distinct physiological roles.

Methodological Innovations in Peptide Library Design and Screening for Receptor Specificity

The creation of this compound was part of a study that showcases a powerful methodology in peptide drug discovery. The approach was based on previous observations that modifications at positions 4 and 8 of the vasopressin analog framework could drastically alter receptor selectivity. The researchers then employed a rational yet combinatorial approach:

Lead Compound Identification: Started with lead compounds known to have high affinity for the human V1b receptor.

Systematic Modification: Created a focused library of 13 peptides by substituting various basic amino acids (Lys, Orn, Dab, Dap) at position 8 in combination with different substitutions at position 4.

Comprehensive Screening: Each new peptide was subjected to a battery of in vitro binding and functional assays against a panel of relevant receptors (V1a, V1b, V2, OT).

This systematic process is a methodological innovation that moves beyond simple trial-and-error, allowing for a more efficient exploration of the chemical space around a peptide scaffold. It enables the identification of structure-activity relationships that are crucial for designing ligands with a desired selectivity profile. The study that produced this compound serves as a case study in how to efficiently generate and screen a peptide library to find a compound with a specific pharmacological goal, in this case, V1b receptor selectivity.

Potential for Guiding the Rational Design of Advanced Peptide Analogs with Enhanced Receptor Selectivity and Stability

Although specific data on this compound is not widely available, its existence within a well-defined peptide library provides valuable information for the future rational design of new therapeutic agents and research tools. The collective data from the study of all 13 analogs, including the highly successful d[Leu4,Lys8]VP, offers a roadmap for further optimization.

Future research can build upon this foundation by:

Improving Selectivity: The data may reveal patterns that allow for further modifications to completely eliminate any residual affinity for other receptors, such as the oxytocin receptor.

Enhancing Stability: Peptides are often susceptible to rapid degradation by proteases in the body. Future design efforts could incorporate non-natural amino acids or cyclization strategies to increase the peptide's half-life, making it more suitable for in vivo applications.

Modifying Pharmacokinetics: The principles learned from this peptide library can be applied to design analogs with better absorption, distribution, and metabolism profiles, potentially leading to orally available V1b-selective drugs.

The rational design process is iterative. The knowledge gained from the synthesis and screening of the library that included this compound provides the critical starting point for the next cycle of design, synthesis, and testing, bringing scientists closer to developing next-generation peptidergic drugs with superior properties.

Q & A

Q. What is the primary pharmacological target of d[Leu4,Dab8]VP, and how is its receptor selectivity determined?

this compound is a selective agonist for the vasopressin V1b receptor (V1bR), with species-specific affinity differences. Its selectivity is determined via competitive binding assays using radioligands like [³H]AVP or [³H]d[Leu4,Lys8]VP on plasma membranes from cells expressing human, rat, or mouse V1a, V1b, V2, or oxytocin receptors (OTR). For example, this compound exhibits Kis of 0.16 nM (rat V1bR), 0.52 nM (human V1bR), and 1.38 nM (mouse V1bR), with minimal cross-reactivity to V2R or OTR . Selectivity is validated using antagonists like SSR149415 (V1b-specific) or Manning Compound (V1a/OTR antagonist) to block non-target receptors .

Q. What experimental methods are used to quantify this compound-induced intracellular signaling (e.g., Ca²⁺ mobilization, cAMP accumulation)?

  • Ca²⁺ mobilization : Measure fluorescence changes in Fura-2-loaded cells (e.g., rat inner medullary collecting duct cells) exposed to incremental this compound doses (1–100 nM). Responses are dose-dependent, with Emax ~108 nM Ca²⁺ at 100 nM agonist .
  • cAMP accumulation : Use radioimmunoassays or ELISA in cells co-treated with this compound and V2R agonists (e.g., dDAVP). This compound alone does not trigger cAMP but enhances V2R-mediated cAMP production by up to 40% at 100 nM, suggesting V1bR-V2R cross-talk .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound across species or experimental models?

Discrepancies arise from species-specific receptor polymorphisms (e.g., human vs. rat V2R) or assay conditions (e.g., membrane purity, radioligand stability). To mitigate:

  • Use species-matched receptor isoforms (e.g., CHO cells stably expressing human V1bR for human studies) .
  • Validate radioligand specificity: Compare [³H]d[Leu4,Lys8]VP binding in tissues with native V1bR (e.g., rat kidney inner medulla) versus transfected cells .
  • Apply Scatchard analysis to calculate Kd and Bmax, ensuring ligand stability during prolonged incubations (e.g., 1 h at 30°C) .

Q. What methodological considerations are critical when designing fluorescent analogs of this compound for receptor imaging?

  • Fluorophore placement : Attach Alexa 647 to Lys⁸ via aminohexanoic acid (Aha) or β-alanine spacers to minimize steric hindrance. For example, d[Leu4,Lys(Aha-Alexa647)8]VP retains V1bR affinity (Ki = 0.8 nM) .
  • Specificity validation : Perform competition assays with unlabeled this compound (1 μM) to confirm displacement of fluorescent ligands in live-cell imaging .
  • Cross-reactivity control : Co-incubate with OTR antagonists (e.g., 100 nM Manning Compound) to block off-target binding in tissues expressing multiple vasopressin receptors .

Q. How should researchers design experiments to investigate cross-regulation between V1bR and angiotensin II (Ang II) pathways in renal cells?

  • Co-stimulation assays : Treat renal IMCD cells with this compound (10–100 nM) and Ang II (1–100 nM), measuring additive or synergistic Ca²⁺ responses. Use inhibitors (e.g., losartan for Ang II type 1 receptor) to isolate pathway contributions .
  • Receptor dimerization studies : Employ proximity ligation assays (PLA) or co-immunoprecipitation to detect V1bR-Ang II receptor complexes in membrane fractions .
  • Functional readouts : Compare cAMP and IP3 levels under dual agonist treatment to assess downstream pathway interactions .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting results on this compound’s role in cAMP signaling across studies?

While this compound does not directly activate cAMP in V1bR-expressing cells, it potentiates V2R-mediated cAMP via heterodimerization. To clarify:

  • Use selective antagonists (e.g., SSR149415 for V1bR, tolvaptan for V2R) during co-stimulation experiments .
  • Quantify cAMP in cells expressing V1bR-V2R fusion proteins versus single receptors to isolate dimerization effects .

Q. What statistical approaches are recommended for analyzing dose-response data from Ca²⁺ mobilization assays?

  • Fit data to a sigmoidal model (GraphPad Prism) to calculate EC50 and Emax.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., agonist + antagonist vs. agonist alone) .
  • Report variability as SEM from ≥3 independent experiments, each with triplicate technical replicates .

Experimental Optimization

Q. How to optimize membrane preparation for radioligand binding assays with this compound?

  • Isolate crude plasma membranes from rat kidney inner medulla via differential centrifugation in homogenization buffer (0.25 M sucrose, 1 mM EDTA, protease inhibitors) .
  • Pre-clear membranes with 1 μM unlabeled AVP to reduce non-specific binding .
  • Use GF/C filters for rapid vacuum filtration to separate bound/free radioligand, minimizing dissociation artifacts .

Q. What controls are essential for functional imaging of V1bR using fluorescent this compound analogs?

  • Negative controls : Cells lacking V1bR (e.g., wild-type CHO) or pre-treated with 1 μM unlabeled agonist .
  • Fluorescence quenching : Include 0.01% sodium dithionite to confirm membrane-bound vs. internalized signal .
  • Cross-talk validation : Image cells co-expressing V1bR and OTR with/without receptor-specific antagonists .

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